molecular formula C18H19N3OS B2982225 N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide CAS No. 1645468-32-1

N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide

Cat. No.: B2982225
CAS No.: 1645468-32-1
M. Wt: 325.43
InChI Key: GHHFRRAHCUJBDK-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c19-8-9-20-17(22)12-21-18(16-5-2-10-23-16)15-7-6-13-3-1-4-14(13)11-15/h2,5-7,10-11,18,21H,1,3-4,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHFRRAHCUJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C3=CC=CS3)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The compound can be represented by the following structural formula:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{S}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its biological properties.

Physical Properties

PropertyValue
Molecular Weight252.36 g/mol
Boiling PointNot specified
SolubilityVaries with solvent

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related thiophene derivative demonstrated potent inhibition of cancer cell proliferation in vitro, suggesting that the thiophene moiety may enhance biological activity through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has shown that derivatives of acetamides, particularly those incorporating thiophene and indene structures, possess notable antimicrobial properties. A study evaluated several synthesized compounds for their antimicrobial efficacy against various bacterial strains, revealing that certain derivatives exhibited strong inhibitory effects . This suggests that this compound may also have potential as an antimicrobial agent.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular targets, potentially including enzymes involved in metabolic pathways or receptors associated with cellular signaling. The presence of the cyanomethyl group may enhance binding affinity to these targets due to its electronic properties.

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit tumor growth. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The findings highlighted that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as therapeutic agents .

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